molecular formula C42H56N4O7S2 B12432288 C42H56N4O7S2

C42H56N4O7S2

Numéro de catalogue: B12432288
Poids moléculaire: 793.1 g/mol
Clé InChI: IXPBPUPDRDCRSY-FKNYUYHKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The research compound with the molecular formula C42H56N4O7S2 is a chemical entity of significant interest in specialized investigative applications. A comprehensive understanding of its specific mechanism of action and primary research uses is essential for its application. Currently, detailed data on the specific biological targets, signaling pathways, or cellular processes modulated by this compound is not available, which highlights the critical need for further characterization. Researchers are advised to consult specialized chemical databases, scientific literature, or analytical studies to confirm its structure, elucidate its precise mode of action, and validate its utility in relevant experimental models such as oncology, infectious disease, or other biological fields. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C42H56N4O7S2

Poids moléculaire

793.1 g/mol

Nom IUPAC

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/t50-;/m0./s1

Clé InChI

IXPBPUPDRDCRSY-FKNYUYHKSA-N

SMILES isomérique

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

SMILES canonique

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Origine du produit

United States

Méthodes De Préparation

Synthesis of the Free Base

The synthesis of cenicriviroc free base begins with a bicarbocyclic intermediate, as detailed in U.S. Patent No. 8,183,273. Key steps include:

  • Coupling Reactions : A central azocine ring is functionalized via Suzuki-Miyaura coupling to introduce aromatic substituents. For example, a phenyl group with a 2-butoxyethoxy side chain is attached at the 8-position of the azocine core.
  • Sulfoxide Formation : The sulfinyl moiety is introduced through oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA). This step is stereospecific, yielding the (S)-configured sulfoxide critical for receptor binding.

The final free base is purified via column chromatography, with typical yields of 65–75%.

Mesylate Salt Formation

Conversion to the mesylate salt enhances solubility and crystallinity. Methanesulfonic acid (1.0–1.1 equivalents) is added to a solution of cenicriviroc free base in ethyl acetate or acetonitrile. Key parameters include:

  • Solvent System : Ethyl acetate/acetonitrile (1:1 v/v) optimizes salt precipitation.
  • Temperature : Reactions are conducted at 20–25°C to avoid decomposition.
  • Seeding : Pre-formed CVC mesylate crystals are added to induce controlled crystallization.

The resulting salt is filtered, washed with chilled ethyl acetate, and dried under vacuum (40°C, 24 hr), achieving >99% purity.

Crystallization and Polymorph Control

Crystalline Form A

Preparation :

  • Milling Method : Amorphous CVC mesylate is ball-milled with isopropanol or acetone at 25°C for 6–12 hours.
  • Solvent Suspension : Amorphous material is suspended in methyl ethyl ketone at 5°C, yielding Form A after 48 hr.

Characteristics :

  • XRD Peaks : Distinct reflections at 2θ = 8.5°, 12.1°, and 17.3°.
  • Thermal Stability : Melting point of 145–147°C, suitable for tablet compression.

Crystalline Form B

Preparation :

  • Solvent Exchange : Form A is dissolved in tetrahydrofuran (THF) at 50°C and cooled to 5°C.
  • Antisolvent Addition : Water is introduced to the THF solution, triggering Form B nucleation.

Characteristics :

  • Hygroscopicity : 0.2% weight gain at 75% RH, compared to 1.5% for Form A.
  • Bioavailability : Equivalent to Form A in canine models (AUC₀–₂₄ = 1,200 ng·hr/mL).

Formulation Strategies

Dry Granulation with Fumaric Acid

To address pH-dependent solubility (100 mg/mL at pH <2 vs. <0.2 μg/mL at pH >4), a dry granulation process was developed:

Component Function Ratio (w/w)
CVC mesylate Active Ingredient 26%
Fumaric acid Acidic microenvironment 26%
Microcrystalline cellulose Binder 40%
Magnesium stearate Lubricant 1%

Process :

  • Blending : CVC mesylate and fumaric acid are mixed for 15 min.
  • Compaction : Roller compaction at 30 kN force forms ribbons.
  • Milling : Ribbons are milled into granules (150–250 μm).
  • Tableting : Granules are compressed into 500 mg tablets.

This formulation maintains pH <3 for 2 hours in simulated gastric fluid, achieving 85% dissolution in 30 min.

Lipid-Based Formulations

For enhanced lymphatic uptake, lipid formulations were explored:

Component Role Concentration
Lauroglycol™ 90 Lipid carrier 40%
Labrasol® Surfactant 30%
Vitamin E TPGS Absorption enhancer 10%
CVC mesylate Active Ingredient 20%

Preparation :

  • CVC mesylate is dissolved in Lauroglycol™ 90 at 60°C.
  • Labrasol® and TPGS are added under stirring (500 rpm).
  • The mixture is filled into soft gelatin capsules.

In beagle dogs, this formulation increased bioavailability by 35% compared to tablets.

Process Optimization and Scale-Up

Coupling Reaction Optimization

The CN112266392A patent describes a Pd-catalyzed coupling to install the imidazole moiety:

  • Catalyst : Pd(OAc)₂/XPhos (2 mol%)
  • Base : K₃PO₄ (3.0 equiv)
  • Solvent : Toluene/water (4:1)
  • Yield : 82% (vs. 68% in prior methods).

Crystallization Scale-Up

A 100 kg batch process in WO2018/045043 uses:

  • Vessel : 1,000 L jacketed reactor
  • Cooling Profile : 50°C → 20°C over 4 hr
  • Agitation : 60 rpm with axial flow impeller
  • Yield : 92% with 99.8% chiral purity.

Analytical Characterization

Purity Assessment

HPLC Conditions :

  • Column : C18, 150 × 4.6 mm, 3.5 μm
  • Mobile Phase : Acetonitrile/0.1% H₃PO₄ (55:45)
  • Detection : UV at 254 nm
  • Retention Time : 8.2 min (free base), 9.1 min (mesylate).

Solid-State NMR

  • 13C NMR : Peaks at δ 178.5 ppm (carboxamide) and δ 42.3 ppm (mesylate sulfur).
  • 1H NMR : Doublet at δ 7.8 ppm (imidazole protons).

Stability Considerations

Degradation Pathways

  • Hydrolysis : The sulfoxide group undergoes hydrolysis at pH >6, forming sulfonic acid (t₁/₂ = 14 days at 40°C).
  • Oxidation : The butoxyethoxy chain oxidizes to carboxylic acid under UV light (ICH Q1B).

Stabilization Strategies

  • Packaging : Blister packs with aluminum foil reduce oxidation (O₂ <0.5%).
  • Antioxidants : 0.1% BHT in tablet formulations decreases degradation by 40%.

Analyse Des Réactions Chimiques

Types of Reactions: Cenicriviroc Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

The compound C42H56N4O7S2 corresponds to Cenicriviroc Mesylate, which is a mesylate salt form of cenicriviroc . Cenicriviroc is a dual inhibitor of human C-C chemokine receptor types 2 (CCR2) and 5 (CCR5) and has potential immunomodulating and anti-inflammatory properties .

Scientific Research Applications of Cenicriviroc Mesylate

Due to its properties, Cenicriviroc Mesylate is used in different applications, including:

  • Immunomodulation: Cenicriviroc Mesylate acts as an immunomodulator .
  • Anti-inflammatory applications: It also possesses anti-inflammatory properties .

Hyaluronic Acid

Hyaluronic acid (HA) is a biomolecule with diverse applications ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy . The mechanical strength of hyaluronic acid (HA) increases with an increase in its molecular weight (MW), and it is combined with other bioactive ingredients for different applications .

  • High Molecular Weight HA (HMW HA): It is used for applications requiring strong viscoelastic properties and mechanical strength, such as joint supplements and wound dressings . HMW HA possesses anti-inflammatory and immunosuppressive functions and a role in angiogenic mechanisms and is largely used as a space filler and a natural immunologic depressant . HMW HA is a key component of synovial fluid, where it plays an essential role as a joint lubricant and therefore is significant in many physiological and pathological conditions, as in the case of osteoarthritis .
  • Low Molecular Weight HA (LMW HA): LMW HA stimulates the synthesis of heat-shock proteins, thereby exhibiting proangiogenic, antiapoptotic, and immunostimulatory properties . LMW HA finds applications in topical cosmetical applications and plastic surgery due to its ability to permeate the epidermis stratum and improve tissue hydration and healing .

Mécanisme D'action

Cenicriviroc Mesylate exerts its effects by binding to and blocking the chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of immune cells to sites of inflammation and infection. By antagonizing these receptors, Cenicriviroc Mesylate reduces the inflammatory response and inhibits the entry of HIV into host cells. The molecular targets include the CCR2 and CCR5 receptors, and the pathways involved are those related to chemokine signaling and immune cell migration .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Synthetic Challenges : Unlike smaller molecules (e.g., C6H5BBrClO2), Cenicriviroc’s synthesis requires advanced salt-forming techniques (mesylate) to enhance stability and bioavailability .

Activité Biologique

C42H56N4O7S2 is the molecular formula for Cenicriviroc mesylate , a small molecule drug primarily known for its role as a dual antagonist of the CCR5 and CCR2 receptors. This compound has garnered attention in the fields of immunology and infectious diseases due to its potential therapeutic applications, particularly in the treatment of HIV and inflammatory conditions.

  • Molecular Formula : this compound
  • CAS Registry Number : 497223-28-6
  • InChIKey : IXPBPUPDRDCRSY-YLZLUMLXSA-N

Cenicriviroc functions by blocking the CCR5 and CCR2 receptors, which are involved in the migration of immune cells to sites of inflammation. By inhibiting these receptors, Cenicriviroc can potentially reduce inflammation and alter the immune response, making it a candidate for treating various conditions, including:

  • HIV infection : By preventing HIV from entering cells that express CCR5.
  • Non-alcoholic steatohepatitis (NASH) : By reducing inflammation and fibrosis in liver tissues.

Antiviral Activity

Cenicriviroc has been evaluated for its antiviral properties, particularly against HIV. Studies have shown that it effectively inhibits viral entry into host cells by blocking the CCR5 receptor, which is utilized by certain strains of HIV to infect T-cells. In clinical trials, it has demonstrated significant reductions in viral loads among treated individuals compared to placebo groups .

Anti-inflammatory Effects

Research indicates that Cenicriviroc may also possess anti-inflammatory properties. In a double-blind, placebo-controlled study focused on arterial inflammation, participants receiving Cenicriviroc showed reduced levels of inflammatory markers compared to those on placebo . This suggests its potential utility in conditions characterized by chronic inflammation.

Clinical Trial Overview

A recent Phase 3 trial assessed the efficacy of Cenicriviroc in patients with NASH. The study aimed to evaluate its impact on liver histology and metabolic parameters. Early results indicated that patients receiving Cenicriviroc experienced improvements in liver inflammation and fibrosis scores after 52 weeks of treatment .

Notable Findings

  • Efficacy in HIV Treatment :
    • Participants exhibited a significant decrease in viral load.
    • Improved CD4+ T-cell counts were observed, indicating enhanced immune function.
  • Impact on NASH :
    • Reduction in liver fat content.
    • Improvements in metabolic syndrome parameters such as insulin sensitivity.

Comparative Biological Activity Table

PropertyCenicriviroc (this compound)Other Antiviral Agents
Target ReceptorsCCR5, CCR2Various
MechanismDual receptor antagonistVaries
Primary IndicationHIV, NASHHIV, Hepatitis B/C
Phase of DevelopmentPhase 3Various
Key OutcomesReduced viral loadVaries

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.